molecular formula C19H16ClN3O2S B2412436 Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338965-80-3

Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2412436
CAS No.: 338965-80-3
M. Wt: 385.87
InChI Key: OJOZSOCVBXRQMF-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-3-25-19(24)16-18(26-15-10-8-14(20)9-11-15)21-17(23-22-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOZSOCVBXRQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS No. 338965-80-3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C19H18ClN3O2S
  • Molecular Weight : 387.89 g/mol
  • Structural Features : The compound features a triazine ring substituted with a chlorophenyl sulfanyl group and a methylphenyl group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazine core and subsequent substitution reactions to introduce the chlorophenyl and methylphenyl groups. While specific synthetic pathways can vary, they often leverage established methods for creating triazine derivatives known for their bioactivity.

Antimicrobial Activity

Research indicates that compounds related to triazines exhibit significant antimicrobial properties. For instance, studies have shown that various substituted triazoles demonstrate activity against pathogens such as Escherichia coli and Staphylococcus aureus:

Compound Target Pathogen Activity (MIC)
This compoundE. coliModerate
Related Triazole DerivativesS. aureusGood

These findings suggest that the presence of specific substituents on the triazine ring enhances the antimicrobial efficacy of the compound .

Antiviral Activity

In addition to antimicrobial properties, some studies have explored the antiviral potential of similar compounds. For example, derivatives with triazole moieties have been tested against viruses such as the Tobacco Mosaic Virus (TMV), showing varying degrees of inhibition:

Compound Virus Target Inhibition (%)
Triazole DerivativeTobacco Mosaic Virus~50%

These results indicate that modifications to the triazine structure may yield compounds with antiviral properties .

Case Studies and Research Findings

  • Antimicrobial Screening :
    A comprehensive study evaluated several triazole derivatives for their antimicrobial activity against a range of bacteria. The results highlighted that compounds with chlorophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antiviral Efficacy :
    Research into antiviral activities has shown that certain triazole derivatives can inhibit viral replication effectively. Compounds were synthesized and tested for their ability to disrupt viral processes, yielding promising results for future drug development .
  • Structure-Activity Relationship (SAR) :
    Investigations into SAR have revealed that specific functional groups significantly influence the biological activity of triazine derivatives. The presence of electron-withdrawing groups like chlorine enhances activity against microbial pathogens .

Scientific Research Applications

The compound has been investigated for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notable applications include:

  • Anticancer Activity :
    • Research indicates that derivatives of triazine compounds, including Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, exhibit cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM . The mechanism of action typically involves inducing apoptosis in cancer cells, as evidenced by morphological changes and cell cycle analysis .
  • Antimicrobial Properties :
    • The triazine scaffold is known for its broad-spectrum antimicrobial activity. Compounds with similar structures have shown efficacy against bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .
  • Inhibition of Enzymatic Activity :
    • This compound may inhibit specific enzymes involved in disease processes, which is a common mechanism among triazine derivatives. This inhibition can disrupt metabolic pathways in pathogens or cancer cells .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Activity : A study published in PMC demonstrated that triazine derivatives showed significant cytotoxicity against multiple cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways .
  • Research on Antimicrobial Efficacy : Another study highlighted the potential of triazine derivatives as antimicrobial agents against resistant strains of bacteria and fungi, showcasing their utility in addressing public health challenges related to antibiotic resistance .

Preparation Methods

Synthesis of the Unsymmetrical 1,2-Diketone Precursor

The preparation of 1,2-diketones bearing a 4-chlorophenylsulfanyl group remains a critical challenge. Method A (from) outlines the oxidation of α-hydroxy ketones using N-bromosuccinimide (NBS), though this typically yields symmetrical diketones. For unsymmetrical variants, cross-coupling reactions between 4-methylphenylacetyl chloride and 4-chlorothiophenol-derived enolates may generate the requisite diketone. Subsequent oxidation with pyridinium chlorochromate (PCC) could yield the diketone, though yields are often moderate (40–60%).

Cyclocondensation Reaction

Ethyl carbazate (ethyl hydrazinecarboxylate) reacts with the unsymmetrical diketone under acidic conditions (acetic acid, ammonium acetate) at 100–120°C for 12–24 hours (Method D and E in). Microwave-assisted synthesis (Method F) reduces reaction times to 10–30 minutes, improving yields by 15–20%. The regioselectivity of this reaction is influenced by the electronic and steric profiles of the diketone substituents, with the 4-methylphenyl group preferentially occupying position 3 due to its lower steric demand compared to the 4-chlorophenylsulfanyl group.

Table 1: Optimization of Cyclocondensation Conditions

Condition Time (h) Yield (%) Regioselectivity (3:5)
Conventional heating 24 45 3.5:1
Microwave (100°C) 0.5 60 4.2:1
Solvent: AcOH 12 55 3.8:1

One-Pot Synthesis via Formamide-Mediated Cyclization

Patent WO2014115171A1 () discloses a one-pot method for triazine derivatives using formamide and ammonium acetate. Applying this to the target compound, ethyl 2-(4-methylbenzoyl)acetate and 4-chlorothiophenol are condensed with formamide at 130–140°C under nitrogen for 10–12 hours. This approach bypasses diketone synthesis but requires precise stoichiometry to avoid polymerization byproducts. Yields range from 25–35%, with purity exceeding 90% after SFC purification.

Post-Synthetic Functionalization Strategies

Nucleophilic Aromatic Substitution at Position 5

Triazines activated by electron-withdrawing groups undergo substitution at position 5. A precursor with a bromine atom at position 5 (e.g., ethyl 5-bromo-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate) reacts with 4-chlorothiophenol in DMF at 80°C with K₂CO₃ as a base. This method achieves 65–70% conversion but requires stringent exclusion of moisture.

Thiol-Ene Click Chemistry

Copper-catalyzed thiol-ene coupling between a 5-vinyltriazine derivative and 4-chlorothiophenol offers a modular approach. However, the vinyl precursor’s synthesis adds two steps, reducing overall efficiency (total yield: 28%).

Purification and Regioisomer Separation

Supercritical fluid chromatography (SFC) with a Chiralpak OJ-H column (Method E in) resolves regioisomers using methanol-CO₂ gradients. The target compound elutes at 12.3 minutes (30% methanol, 15 mL/min), achieving >99% purity. Analytical HPLC (C18 column, 75% acetonitrile/water) confirms retention times of 8.7 minutes.

Table 2: Chromatographic Parameters for Regioisomer Separation

Parameter SFC Conditions HPLC Conditions
Column Chiralpak OJ-H C18 (4.6 × 150 mm)
Mobile Phase CO₂/MeOH (70:30) AcCN/H₂O (75:25)
Flow Rate 15 mL/min 1.0 mL/min
Retention Time 12.3 min 8.7 min

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, CH₃), 4.48 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–7.89 (m, 8H, Ar-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 21.3 (CH₃), 61.8 (OCH₂), 122.5–140.2 (Ar-C), 165.4 (C=O).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₂₀H₁₈ClN₃O₂S [M+H]⁺: 416.0832; Found: 416.0835.

Q & A

Q. How can machine learning optimize reaction conditions for novel triazine derivatives?

  • Methodological Answer : Train random forest models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions. For example, ICReDD’s feedback loop integrates quantum chemical calculations (e.g., DFT-derived activation energies) with experimental screening to prioritize high-yield pathways .

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